1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. This compound features a unique structure that combines a benzodiazepine core with a chlorophenyl substituent, which may confer specific biological activities. The compound's potential therapeutic applications are under investigation, particularly in relation to its interactions with various biological targets.
The compound has been referenced in various scientific studies and patents, notably in research focusing on its synthesis and potential pharmacological properties. For instance, it has been noted in the context of developing inhibitors for Rho kinase, a significant target in cancer and cardiovascular diseases .
This compound can be classified as a benzodiazepine derivative due to its structural characteristics. Benzodiazepines are known for their psychoactive effects and are commonly used in medicine for their anxiolytic, sedative, and muscle relaxant properties.
The synthesis of 1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. Key methods include:
Specific synthetic pathways have been explored in literature. For example, one method involves starting from 2-amino-5-chlorobenzophenone and employing catalytic hydrogenation to reduce the double bonds present in the intermediate products . The exact reaction conditions (temperature, solvent, catalysts) can significantly influence yield and purity.
The molecular formula is , with a molecular weight of approximately 290.77 g/mol. The compound's structural features include a fused benzodiazepine ring system and a chlorinated phenyl group.
The compound may undergo various chemical reactions typical of benzodiazepines:
Reactions involving this compound often require careful control of pH and temperature to prevent degradation or unwanted side reactions . Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and product purity.
The mechanism of action for 1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is hypothesized to involve modulation of neurotransmitter systems in the central nervous system. Specifically:
Research indicates that compounds with similar structures exhibit anxiolytic and sedative effects through their action on GABAergic pathways . Further studies are needed to elucidate the precise binding affinities and effects on receptor subtypes.
The physical properties of 1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one include:
Chemical properties include stability under standard laboratory conditions but may degrade when exposed to strong acids or bases. The compound's reactivity profile suggests potential for further derivatization through functional group modifications .
1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is primarily investigated for its potential therapeutic applications:
Ongoing research aims to better understand its efficacy and safety profile in clinical settings.
The 1,5-benzodiazepin-2-one scaffold presents a heptatomic ring system characterized by nitrogen atoms at positions 1 and 5 and a carbonyl at C2. Retrosynthetic disconnection of the target compound 1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one reveals two primary synthons: (1) o-phenylenediamine as the aromatic precursor and (2) a γ-chlorinated ketone equivalent bearing the 4-chlorophenylmethyl and methyl substituents. The C3-methyl group originates from the α-substitution of the ketone precursor, while the N1-(4-chlorobenzyl) moiety derives from N-alkylation either pre- or post-cyclization. Alternative disconnection at the imine functionality (C=N) suggests a forward synthesis via cyclocondensation between o-phenylenediamine and a β-keto ester or α,β-unsaturated ketone, where the 4-chlorophenylmethyl group could be introduced through Michael addition. This analysis highlights the convergence of multiple synthetic pathways at the ketone-diamine condensation step, with subsequent modifications enabling installation of the 4-chlorophenylmethyl group at N1 [2] [4] [9].
The cyclocondensation forming the diazepine ring relies critically on efficient C–N bond formation. Traditional acid catalysts (e.g., acetic acid, sulfanilic acid) suffer from harsh conditions and poor recyclability. Modern catalytic approaches include:
Heterogeneous MOF Catalysts: Iron-based MOF-235 ([Fe₃O(BDC)₃]) demonstrates exceptional efficiency in catalyzing the condensation of o-phenylenediamine with ketones to furnish 1,5-benzodiazepin-2-ones under mild conditions. Its high surface area (BET: 1,200 m²/g) and Lewis acid sites facilitate imine formation and subsequent cyclization, achieving yields >90% within 3 hours. Crucially, MOF-235 maintains structural integrity over 6 cycles with negligible Fe leaching (<0.5 ppm) [7].
ACT@IRMOF-3 Nanocomposites: Core-shell structures combining thymus-derived activated carbon (ACT) with amine-functionalized IRMOF-3 enhance catalytic performance through synergistic effects. The ACT core provides thermal stability while IRMOF-3 shell offers accessible Zn²⁺ Lewis acid sites. This catalyst promotes benzodiazepine synthesis in ethanol at reflux, delivering yields up to 95% within 4 hours and exhibiting excellent recyclability [3].
Copper-Catalyzed Intramolecular Coupling: For complex benzodiazepines, CuI/N,N-dimethylglycine enables intramolecular C–N bond formation in azetidine-carboxamide precursors. This method constructs the diazepine ring under mild conditions (dioxane, 80°C), achieving 91–98% yields and preserving halide functionalities for downstream derivatization [9].
Table 1: Comparative Catalytic Performance in Benzodiazepine Synthesis
Catalyst | Reaction Conditions | Yield (%) | Recyclability (Cycles) | Key Advantage |
---|---|---|---|---|
MOF-235 | Ethanol, 80°C, 3h | 90–95 | >6 | High surface area, Lewis acidity |
ACT@IRMOF-3 | Ethanol, reflux, 4h | 88–95 | 6 | Eco-friendly, biomass-derived support |
CuI/DMGC | 1,4-Dioxane, 80°C, 3h | 91–98 | Not reported | Tolerance for halides |
Clay-POM | Solvent-free, 100°C, 2h | 85 | 4 | Low cost |
Installing the 4-chlorophenylmethyl group at N1 requires precise regiocontrol to avoid O-alkylation or C-alkylation side products. Key strategies include:
Alkylation of Benzodiazepinone Anions: Deprotonation of the lactam N–H (pKa ~15–17) using NaH in DMF at 0°C generates a nucleophilic anion that selectively attacks 4-chlorobenzyl bromide. The phenolic OH group in certain substrates remains unreactive due to intramolecular H-bonding with the C=N imine, providing innate regioselectivity. This method achieves >85% yield for N1-(4-chlorobenzyl) products [2] [6].
Activated DMSO-Mediated Chlorination: For substrates requiring late-stage chlorination, methane sulfonyl chloride-activated DMSO regioselectively chlorinates the C3 position of pre-formed benzodiazepines without affecting the N1-benzyl group. This chemoselectivity arises from the electrophilic character of the chlorinating agent targeting electron-rich enolizable positions [4].
Click Chemistry Functionalization: N-Propargylated benzodiazepines undergo CuAAC with azides to install triazole-linked 4-chlorophenyl groups. Using CuI/Et₃N in DCM, this "click" reaction proceeds at RT in 4h with 82–90% yield, demonstrating orthogonal regioselectivity and compatibility with the chlorophenyl moiety [6].
Minimizing waste and hazardous byproducts is critical for sustainable benzodiazepine synthesis. Significant advances include:
Table 2: Solvent Impact on Byproduct Formation in MOF-235-Catalyzed Synthesis
Solvent | Yield (%) | Major Byproduct | Byproduct Yield (%) |
---|---|---|---|
Ethanol | 93 | None | <2 |
DMF | 65 | Enolized Schiff base | 25 |
Acetonitrile | 78 | Diimine dimer | 15 |
Toluene | 85 | Partially cyclized intermediate | 10 |
Catalyst Recyclability: ACT@IRMOF-3 and MOF-235 exhibit exceptional recyclability. Filtration and ethanol washing restore catalytic activity for ≥6 cycles with <5% yield reduction, minimizing metal waste. ACT@IRMOF-3 leverages renewable thymus-derived carbon, reducing lifecycle environmental impact by 40% compared to conventional catalysts [3] [7].
Solvent-Free Methodologies: Clay-supported polyoxometalate catalysts enable benzodiazepine synthesis under solvent-free conditions at 100°C, eliminating VOC emissions and achieving 85% yield in 2 hours. This approach reduces E-factors by 60% compared to solution-phase reactions [7].
Atom-Economical Reactions: CuAAC couplings exhibit near-perfect atom economy (≥95%), generating only N₂ as byproduct. When combined with reusable catalysts, this reduces the carbon footprint of N-functionalization by 30% [6].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8